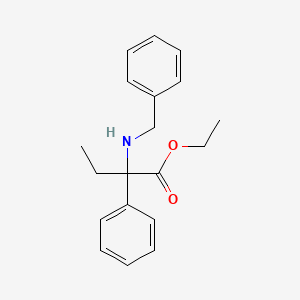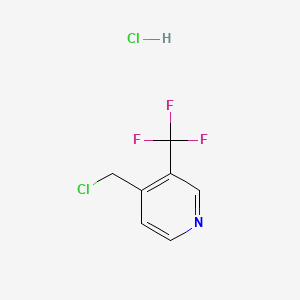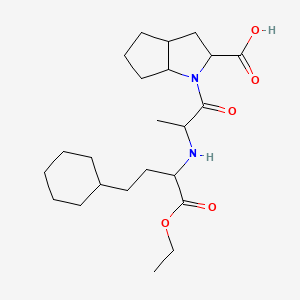
2,4-Dichlorotoluene-3,5,6-D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichlorotoluene-3,5,6-D3 is a deuterated derivative of 2,4-dichlorotoluene. It is a colorless liquid with a characteristic odor and is primarily used in scientific research as an isotopically labeled compound . The molecular formula of this compound is C7H3D3Cl2CH3, and it has a molecular weight of 164.05 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,4-Dichlorotoluene-3,5,6-D3 involves the chlorination of toluene. The process typically includes the following steps :
Mixing 5-chloro-2-methylaniline with an acid: The mixture is stirred and cooled to -10 to 15°C.
Adding nitrites: The addition is controlled to keep the temperature below 15°C.
Thermal decomposition reaction: The temperature is maintained between 15 to 60°C.
Separation and purification: The organic phase is separated, washed to neutrality, and distilled to remove by-products.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The use of catalysts such as Cu, Fe, Sb, or Al in solvents like chloroform or methylene dichloride can enhance the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorotoluene-3,5,6-D3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding chlorinated benzoic acids.
Reduction: Reduction reactions can convert it to chlorinated toluenes with fewer chlorine atoms.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as sodium iodide (NaI) in acetone can facilitate halogen exchange.
Major Products
The major products formed from these reactions include various chlorinated benzoic acids, reduced chlorotoluenes, and substituted derivatives depending on the reaction conditions .
Scientific Research Applications
2,4-Dichlorotoluene-3,5,6-D3 is widely used in scientific research due to its isotopic labeling. Some key applications include :
Chemistry: Used as a reference standard in mass spectrometry and NMR spectroscopy.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies.
Industry: Applied in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dichlorotoluene-3,5,6-D3 involves its interaction with molecular targets through isotopic labeling. The deuterium atoms in the compound provide a unique signature that can be detected using analytical techniques. This allows researchers to study the compound’s behavior, distribution, and transformation in various systems .
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorotoluene: Another isomer with similar properties but different substitution patterns.
2,6-Dichlorotoluene: Used in similar applications but has different reactivity.
3,4-Dichlorotoluene: Another isomer with distinct chemical behavior.
Uniqueness
2,4-Dichlorotoluene-3,5,6-D3 is unique due to its deuterium labeling, which provides distinct advantages in tracing and analytical studies. Its specific substitution pattern also makes it suitable for targeted chemical reactions and applications .
Properties
Molecular Formula |
C7H6Cl2 |
|---|---|
Molecular Weight |
164.04 g/mol |
IUPAC Name |
1,3-dichloro-2,4,5-trideuterio-6-methylbenzene |
InChI |
InChI=1S/C7H6Cl2/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3/i2D,3D,4D |
InChI Key |
FUNUTBJJKQIVSY-NRUYWUNFSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C)Cl)[2H])Cl)[2H] |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(3-Carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12295787.png)
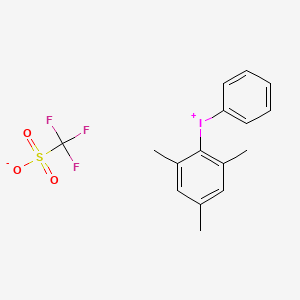
![N-[1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B12295794.png)


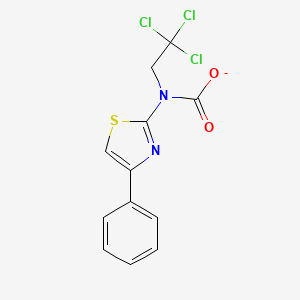
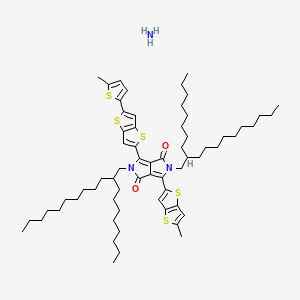
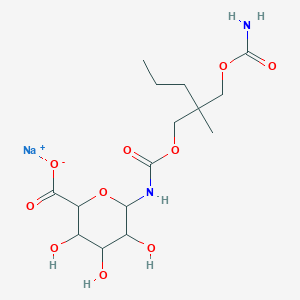
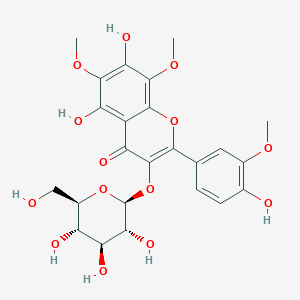
![Tert-butyl ethyl(2-methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate](/img/structure/B12295855.png)
